1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene
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Overview
Description
1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve bromination reactions using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3). The methoxy group can be introduced via methylation using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3). The prop-2-en-1-yl group can be added through allylation reactions using allyl bromide (C3H5Br) and a suitable base .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring . The methoxy and prop-2-en-1-yl groups can influence the reactivity and stability of the compound through inductive and resonance effects .
Comparison with Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but lacks the prop-2-en-1-yl group.
1-Bromo-2-methoxynaphthalene: Contains a naphthalene ring instead of a benzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group
Uniqueness: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
88275-72-3 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-2-methoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
JIQFKKZIJVLXGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CC=C |
Origin of Product |
United States |
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